molecular formula C12H8BrF B14776556 2-Bromo-5-fluoro-1,1'-biphenyl

2-Bromo-5-fluoro-1,1'-biphenyl

Cat. No.: B14776556
M. Wt: 251.09 g/mol
InChI Key: XGFAZBWOPIYYND-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. It consists of two benzene rings connected by a single bond, with a bromine atom attached to the second position and a fluorine atom attached to the fifth position of one of the benzene rings. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-1,1’-biphenyl can be achieved through various methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of 2-bromo-5-fluorophenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing biphenyl derivatives.

Industrial Production Methods: Industrial production of 2-Bromo-5-fluoro-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-1,1’-biphenyl and its derivatives involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-fluoro-1,1’-biphenyl is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its dual halogenation allows for selective functionalization, making it valuable in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C12H8BrF

Molecular Weight

251.09 g/mol

IUPAC Name

1-bromo-4-fluoro-2-phenylbenzene

InChI

InChI=1S/C12H8BrF/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

XGFAZBWOPIYYND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

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